![molecular formula C19H21N5O2 B2904755 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 799837-35-7](/img/structure/B2904755.png)

2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

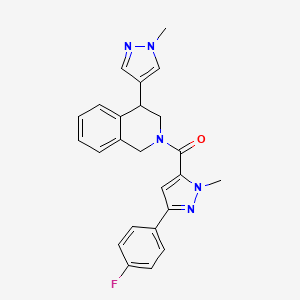

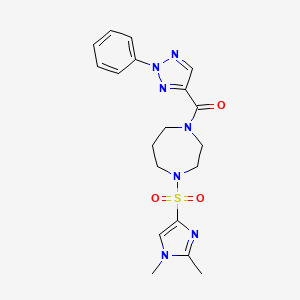

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains an amino group (NH2), a nitrile group (CN), and a pyrano ring, which is a six-membered ring containing one oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyridine ring could be formed through a method like the Hantzsch pyridine synthesis . The amino group could be introduced through nucleophilic substitution or addition reactions, and the nitrile group could be added using a dehydration reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrano rings would add rigidity to the structure and could influence its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group is a strong nucleophile and could participate in substitution or addition reactions. The nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino and nitrile groups could make it more soluble in polar solvents .科学的研究の応用

Synthesis and Potential Applications

Synthetic Pathways : Kumar and Mashelker (2006) described the synthesis of Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, highlighting a method that could potentially apply to the synthesis of related compounds like the one . This process involves the reaction of 2, 6-dihydroxy-3-cyano-4-methyl pyridine with N,N-dimethylaminoethylenemalonate under specific conditions, potentially pointing to synthetic routes for producing compounds with antihypertensive activity (Kumar & Mashelker, 2006).

Heterocyclic Compound Synthesis : Strah, Svete, and Stanovnik (1996) explored an approach to the 2H-pyrano[3,2-c]pyridine system, indicating the synthesis of 5,6-Disubstituted 3-benzoylamino-2H-pyran-2-ones. This research demonstrates the versatility of similar compounds in generating a variety of derivatives through reactions with different amines, which may lead to the creation of compounds with varied biological activities (Strah, Svete, & Stanovnik, 1996).

Structural Analysis Through X-ray Crystallography : Ganapathy et al. (2015) performed a structural analysis of a related compound, showcasing the application of X-ray diffraction data in understanding the molecular configuration. This technique could provide critical insights into the structural characteristics of similar complex molecules, which is essential for their application in material science or drug design (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Innovative Synthesis Techniques : Rahmani et al. (2018) reported an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones, demonstrating a three-component reaction catalyzed by an ionic liquid supported on functionalized nanosilica. Such methodologies could potentially be adapted for synthesizing the compound , highlighting the importance of novel catalysts and conditions in the creation of complex heterocyclic compounds (Rahmani et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-pyridin-4-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12-10-15-17(19(25)24(12)9-8-23(2)3)16(13-4-6-22-7-5-13)14(11-20)18(21)26-15/h4-7,10,16H,8-9,21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYWDFAAGOOUFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=NC=C3)C(=O)N1CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,4-Dichlorophenyl)methyl]-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2904673.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2904674.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B2904677.png)

![4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2904681.png)

![1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2904687.png)

![1-(4-Fluorophenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2904689.png)

![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904691.png)

![7-ethoxy-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904692.png)